4-Bromo-2-{[4-(2-fluorobenzyl)piperazin-1-yl]methyl}phenol
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Overview
Description
4-BROMO-2-{[4-(2-FLUOROBENZYL)PIPERAZINO]METHYL}PHENOL is a complex organic compound that features a brominated phenol core with a piperazine ring substituted with a fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-{[4-(2-FLUOROBENZYL)PIPERAZINO]METHYL}PHENOL typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 2-{[4-(2-FLUOROBENZYL)PIPERAZINO]METHYL}PHENOL using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-2-{[4-(2-FLUOROBENZYL)PIPERAZINO]METHYL}PHENOL can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the piperazine ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce quinones.
Scientific Research Applications
4-BROMO-2-{[4-(2-FLUOROBENZYL)PIPERAZINO]METHYL}PHENOL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-BROMO-2-{[4-(2-FLUOROBENZYL)PIPERAZINO]METHYL}PHENOL involves its interaction with specific molecular targets. The piperazine ring and fluorobenzyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The brominated phenol core may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluorobenzyl bromide
- 4-Bromo-2-fluorophenol
- 4-Bromo-2-fluorobiphenyl
Uniqueness
4-BROMO-2-{[4-(2-FLUOROBENZYL)PIPERAZINO]METHYL}PHENOL is unique due to the combination of its brominated phenol core and the piperazine ring substituted with a fluorobenzyl group. This structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Properties
Molecular Formula |
C18H20BrFN2O |
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Molecular Weight |
379.3 g/mol |
IUPAC Name |
4-bromo-2-[[4-[(2-fluorophenyl)methyl]piperazin-1-yl]methyl]phenol |
InChI |
InChI=1S/C18H20BrFN2O/c19-16-5-6-18(23)15(11-16)13-22-9-7-21(8-10-22)12-14-3-1-2-4-17(14)20/h1-6,11,23H,7-10,12-13H2 |
InChI Key |
VYLKGWBVAXYTBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2F)CC3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
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